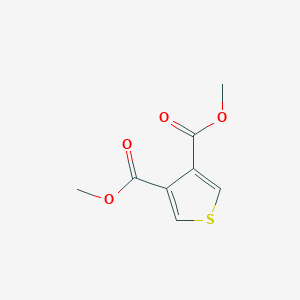
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester
Übersicht
Beschreibung
“6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester” is a chemical compound that has received significant attention in scientific research due to its unique physical and chemical properties. It is a derivative of quinolines, which have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been the subject of many studies. Recent advances in the field have focused on greener and more sustainable chemical processes. These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A specific method for the preparation of a series of quinoline-4-carboxylic acids has been introduced by Zhu and co-workers .Molecular Structure Analysis
Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Alkaline hydrolysis of the ethyl ester of 4- (cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of CO 2 and leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .Wissenschaftliche Forschungsanwendungen
Characterization and Cytotoxic Activity Research by Gaber et al. (2021) delved into the synthesis of quinolinone derivatives, including 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester, and explored their cytotoxic activity, particularly against breast cancer MCF-7 cells. The synthesized compounds showed promising anti-cancer effects, with one of the compounds notably arresting the cell cycle at specific phases, indicating its potential as an anti-cancer drug Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021.
One-Step Synthesis Venkatesan et al. (2010) presented a straightforward, one-step synthesis method for creating 2,4-unsubstituted quinoline-3-carboxylic acid esters, highlighting the efficiency and simplicity of the process. This approach could potentially streamline the production and application of compounds like 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester in various research and industrial settings Venkatesan, Hocutt, Jones, & Rabinowitz, 2010.
Applications in Dyes and Biological Activity
Synthesis of Dyes for Liquid Crystal Displays Bojinov and Grabchev (2003) conducted a study on the synthesis of new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, potentially utilizing derivatives of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester. These compounds exhibited significant potential for application in liquid crystal displays due to their excellent orientation parameters Bojinov & Grabchev, 2003.
Wirkmechanismus
While the specific mechanism of action for “6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester” is not mentioned in the search results, it’s worth noting that quinaldic acid, a related compound, has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate and citrate in rat liver mitochondria .
Zukünftige Richtungen
The future directions in the field of quinoline derivatives research are likely to continue focusing on the development of greener and more sustainable chemical processes . Additionally, given the wide range of applications of these compounds in medicinal and synthetic organic chemistry, further exploration of their biological activities is also expected .
Eigenschaften
IUPAC Name |
methyl 6-cyano-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)10-5-11(15)8-4-7(6-13)2-3-9(8)14-10/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAIPTYSWLOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



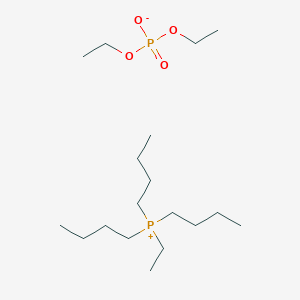

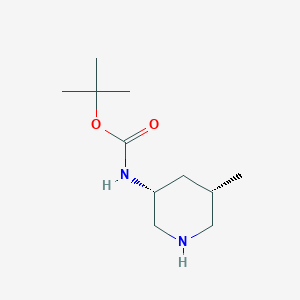
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
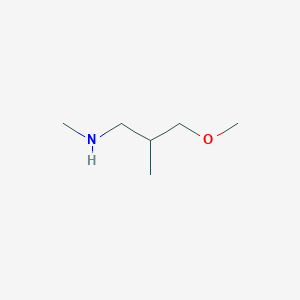
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)
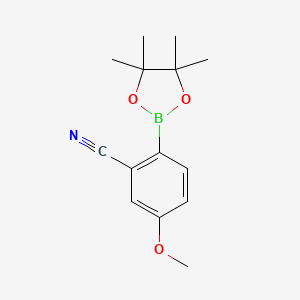


![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)

